The compound (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrobromide is a complex organic molecule with significant implications in medicinal chemistry. It is structurally related to anthracycline antibiotics, which are known for their antitumor properties. This compound's unique structure includes various functional groups that contribute to its biological activity.
This compound is classified as an anthracycline derivative, which is a class of drugs commonly used in cancer treatment. Its CAS number is 64291-57-2, and it has been studied for its potential therapeutic applications against various types of cancers, including breast neoplasms and lymphomas . The molecular formula is with a molecular weight of approximately 688.945 g/mol .
The synthesis of this compound typically involves multiple steps that include the formation of the tetracene core followed by the introduction of various substituents. The synthetic pathway may include:
Each step requires careful optimization to ensure high yields and purity of the final product .
The compound features a complex structure with multiple stereocenters, contributing to its biological activity. Key structural elements include:
The three-dimensional arrangement of these groups is critical for its mechanism of action in biological systems .
The compound undergoes several important chemical reactions that are relevant to its function:
These reactions are essential for understanding how this compound interacts within biological systems and how it can be modified for enhanced efficacy .
The mechanism of action for this compound primarily involves:
These mechanisms collectively result in apoptosis (programmed cell death) in cancerous cells .
The physical properties of this compound include:
Chemical properties include:
This compound has several notable applications in scientific research and medicine:
Research continues into optimizing its use as an effective therapeutic agent against resistant forms of cancer .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3